3-(Difluoromethoxy)isoquinolin-1-amine
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Overview
Description
3-(Difluoromethoxy)isoquinolin-1-amine is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
The synthesis of 3-(Difluoromethoxy)isoquinolin-1-amine can be achieved through various synthetic routes. One common method involves the direct introduction of fluorine onto the isoquinoline ring. This can be done using nucleophilic or electrophilic substitution reactions . Another approach is the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis .
Chemical Reactions Analysis
3-(Difluoromethoxy)isoquinolin-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium fluoride, copper chloride, and various organic solvents . Major products formed from these reactions include fluorinated isoquinoline derivatives, which can be further functionalized for various applications .
Scientific Research Applications
3-(Difluoromethoxy)isoquinolin-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex fluorinated compounds . In biology and medicine, it is studied for its potential as a pharmaceutical agent due to its unique biological activities . In industry, it is used in the development of materials with specific properties, such as organic light-emitting diodes .
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(Difluoromethoxy)isoquinolin-1-amine can be compared with other fluorinated isoquinoline derivatives, such as 1-fluoroisoquinoline and 3-fluoroisoquinoline . These compounds share similar structural features but differ in the position and number of fluorine atoms. The unique properties of this compound, such as its specific biological activities and physical properties, make it distinct from other similar compounds .
Properties
Molecular Formula |
C10H8F2N2O |
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Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-(difluoromethoxy)isoquinolin-1-amine |
InChI |
InChI=1S/C10H8F2N2O/c11-10(12)15-8-5-6-3-1-2-4-7(6)9(13)14-8/h1-5,10H,(H2,13,14) |
InChI Key |
RYQKNYXSPKXLFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2N)OC(F)F |
Origin of Product |
United States |
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